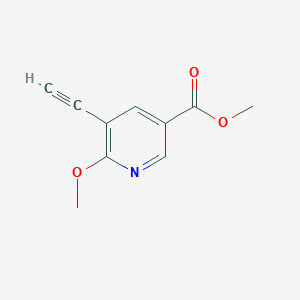![molecular formula C12H14BNO3 B13454741 [3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
[3-(4-CYanooxan-4-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is an organoboron compound with the molecular formula C12H14BNO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-CYanooxan-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-CYanooxan-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenol derivatives
Reduction: Formation of boronate esters
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene
Major Products
Oxidation: Phenol derivatives
Reduction: Boronate esters
Substitution: Biaryl compounds
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable carbon-carbon bonds makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications .
Mécanisme D'action
The mechanism of action of [3-(4-CYanooxan-4-yl)phenyl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for its applications in organic synthesis and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 3-(4-Methoxyphenyl)boronic acid
Uniqueness
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is unique due to the presence of the cyanooxan-4-yl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids .
Propriétés
Formule moléculaire |
C12H14BNO3 |
|---|---|
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
[3-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(4-6-17-7-5-12)10-2-1-3-11(8-10)13(15)16/h1-3,8,15-16H,4-7H2 |
Clé InChI |
LSEKEMRUNIUCIV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2(CCOCC2)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
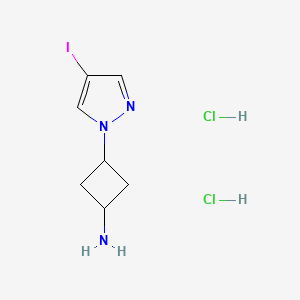
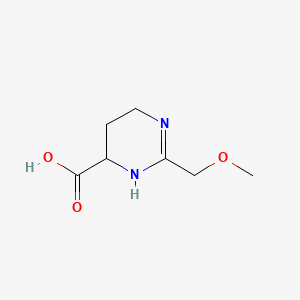

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
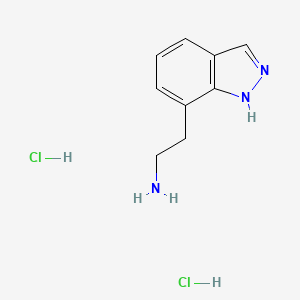
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
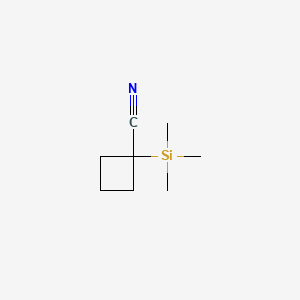
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
